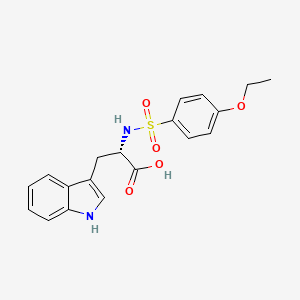

(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid

Description

(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid is a chiral sulfonamide derivative featuring an indole moiety, a propanoic acid backbone, and a 4-ethoxybenzenesulfonamido group. This compound belongs to a class of tryptophan-based sulfonamides investigated for their bioactivity, particularly as enzyme inhibitors (e.g., TNF-α-converting enzyme (TACE) and acetohydroxy acid synthase (AHAS)) . Its structural analogs differ primarily in the substituents on the benzenesulfonamido group, which modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula |

C19H20N2O5S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(2S)-2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C19H20N2O5S/c1-2-26-14-7-9-15(10-8-14)27(24,25)21-18(19(22)23)11-13-12-20-17-6-4-3-5-16(13)17/h3-10,12,18,20-21H,2,11H2,1H3,(H,22,23)/t18-/m0/s1 |

InChI Key |

BQUJNFAUBARJEM-SFHVURJKSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Ethoxybenzene Attachment: The ethoxybenzene moiety is attached via a nucleophilic substitution reaction, where an ethoxybenzene derivative reacts with the sulfonamide-indole intermediate.

Final Coupling: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted ethoxybenzene derivatives.

Scientific Research Applications

(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ethoxybenzene moiety can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Benzenesulfonamido Substituents

Key Observations :

- Electron Effects: The 4-ethoxy group donates electrons via resonance, contrasting with the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This affects sulfonamido group acidity and hydrogen-bonding capacity .

- Steric Effects : The ethoxy group introduces moderate steric bulk compared to smaller substituents (e.g., -CH₃) .

Table 2: Enzyme Inhibition and Binding Affinity

Key Insights :

- The 2-nitro derivative demonstrated strong docking affinity (-7.37 kcal/mol) via hydrogen bonds with catalytic residues (Asp164, Arg166) .

- 4-Methyl derivatives show moderate TACE inhibition (~10 µM), suggesting steric bulk from ethoxy may alter potency .

Physicochemical Properties

Table 3: Solubility, LogD, and Crystallography

Analysis :

- The ethoxy group likely increases LogD compared to methyl (hydrophobic) but remains lower than nitro/CF₃ derivatives.

- Crystallographic data for the 4-methyl derivative revealed a monohydrate structure stabilized by water-mediated H-bonds .

Pharmacokinetic Considerations

Biological Activity

(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid, a compound belonging to the indole class, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 366.44 g/mol

- IUPAC Name : (2S)-2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Anticancer Properties

Recent studies indicate that (2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HT-29 (Colon) | 12 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases.

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| Treated | 150 | 100 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Gene Expression : The compound affects the expression of genes associated with cell survival and apoptosis.

- Interaction with Receptors : It may interact with various receptors that modulate inflammatory responses.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a marked decrease in paw edema and reduced histological signs of inflammation compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.